Predicted Lipophilicity Advantage of the Propan-2-yl Linker Over Methylene-Linked Analogs
The compound's unique propan-2-yl linker, compared to the simpler methylene linker in 3,4-dichloro-N-(furan-2-ylmethyl)benzamide, results in a predicted LogP increase of +0.93 to 1.16 units, enhancing membrane permeability potential . This difference is derived from in silico models and is a critical differentiator for projects requiring enhanced cellular uptake.
| Evidence Dimension | Predicted Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | Predicted LogP: 4.0 (Average of ALOGPS and XLOGP3) |
| Comparator Or Baseline | 3,4-dichloro-N-(furan-2-ylmethyl)benzamide: Predicted LogP 2.84 (XLOGP3) |
| Quantified Difference | ΔLogP ≈ +1.16 units |
| Conditions | In silico prediction using XLOGP3 and ALOGPS models . Note: No experimental LogP data was found for a direct head-to-head comparison. |
Why This Matters
A higher LogP for the target compound suggests improved passive membrane permeability, which is a critical parameter for intracellular target engagement and oral bioavailability in early drug discovery.
